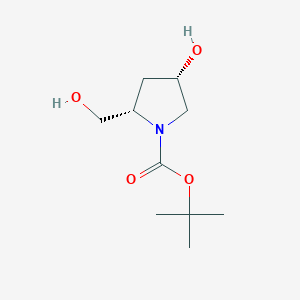

Tert-butyl (2s,4s)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is defined by its IUPAC name, which systematically describes its molecular structure and stereochemistry. The name reflects:

- A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).

- Substituents at positions 2 and 4:

- A hydroxymethyl group (-CH$$_2$$OH) at position 2.

- A hydroxy group (-OH) at position 4.

- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, forming a carboxylate ester.

The stereochemical descriptors (2S,4S) indicate the absolute configuration of the chiral centers at positions 2 and 4 of the pyrrolidine ring. This configuration distinguishes the compound from its diastereomers, such as (2S,4R) (CAS 61478-26-0) and (2R,4S) (CAS 77450-03-4). The Boc group’s placement on the nitrogen and the spatial arrangement of hydroxyl groups are critical for the compound’s reactivity and applications in asymmetric synthesis.

Molecular Formula and Constitutional Isomerism

The molecular formula C$${10}$$H$${19}$$NO$$_4$$ (molecular weight: 217.26 g/mol) defines the compound’s atomic composition. Constitutional isomerism in this context arises from alternative connectivity patterns of atoms while retaining the same molecular formula. Potential constitutional isomers include:

- Variations in functional group placement : Hydroxyl and hydroxymethyl groups could occupy different positions on the pyrrolidine ring (e.g., 3-hydroxy-2-methyl instead of 4-hydroxy-2-hydroxymethyl).

- Alternative skeletal frameworks : Replacing the pyrrolidine ring with a cyclopentane or piperidine structure while maintaining the Boc and hydroxyl groups.

- Ester vs. acid derivatives : Replacing the tert-butyl ester with a methyl or benzyl group.

For example, tert-butyl (R)-pyrrolidine-3-carboxylate (CAS 681288-45-9) shares the same ester moiety but differs in the pyrrolidine substitution pattern. Constitutional isomers of C$${10}$$H$${19}$$NO$$_4$$ are cataloged in PubChemLite, including compounds with sulfonic acid groups or alternative heterocycles.

Comparative Analysis of CAS Registry Numbers (191280-88-3 vs 61478-26-0)

The CAS numbers 191280-88-3 and 61478-26-0 correspond to stereoisomers of the same molecular framework:

The distinction arises from the epimeric relationship at C4: the (2S,4S) isomer has both substituents on the same side of the pyrrolidine ring, while the (2S,4R) isomer has them on opposite sides. This stereochemical difference impacts physical properties (e.g., melting points, solubility) and biological activity.

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442442 | |

| Record name | tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191280-88-3 | |

| Record name | tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and can improve the efficiency and sustainability of the synthesis process . The use of flow microreactors can also help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a useful intermediate in the synthesis of bioactive compounds. Its structural analogs have been investigated for their potential therapeutic effects, particularly in the development of inhibitors targeting specific enzymes and receptors.

1.1. Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have focused on its role as a prodrug for enhancing the bioavailability of active pharmaceutical ingredients by modifying their pharmacokinetic properties .

1.2. Neuroprotective Agents

The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has made it a candidate for further research in treating conditions like Alzheimer's disease .

Organic Synthesis Applications

This compound is also utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it an essential component in the synthesis of complex molecules.

2.1. Synthesis of Heterocycles

The compound has been employed in the synthesis of various heterocyclic compounds, which are crucial in drug discovery and development. Its reactivity can be harnessed to create new scaffolds that may exhibit enhanced biological activity .

2.2. High-Throughput Experimentation

In pharmaceutical research, high-throughput experimentation techniques have been applied using this compound to optimize reaction conditions and improve yield in the synthesis of complex molecules . This approach accelerates the discovery process for new drugs by allowing rapid screening of multiple reactions simultaneously.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Differences :

- Substituents : The 4-octylphenyl group enhances lipophilicity, improving membrane permeability for cellular targets .

- Stereochemistry : Diastereomers (23a vs. 24a) exhibit distinct biological activities due to spatial arrangement .

- Synthesis : Prepared via Pd-catalyzed cross-coupling or hydrogenation, with yields up to 78% .

Carbamoyl and Amide Derivatives

Key Differences :

Amino and Salt Derivatives

Key Differences :

Thiazolidine and Heterocyclic Derivatives

Key Differences :

- Heterocycles : Thiazolidine introduces sulfur, altering electronic properties and metabolic stability .

Functional and Application-Based Comparison

- Hydrophilicity : The target compound’s dual hydroxyl groups make it more hydrophilic than lipophilic 4-octylphenyl analogs .

- Biological Activity : Thiazolidine derivatives target enzymes (e.g., DPP-4) , while 4-octylphenyl compounds show anticancer effects .

- Catalytic Utility: Carbamoyl derivatives serve as organocatalysts , whereas the parent compound is a versatile intermediate .

Biological Activity

Tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 191280-88-3, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.27 g/mol

- IUPAC Name : this compound

- Purity : 97% .

Research indicates that this compound may interact with various biological targets, particularly through modulation of enzymatic pathways. The compound's structure suggests potential interactions with proteins involved in metabolic processes and cellular signaling.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, which could be beneficial in conditions such as obesity and diabetes.

- Receptor Modulation : It may also act on receptors involved in neurotransmission and hormonal regulation.

In Vitro Studies

Studies have demonstrated that this compound exhibits notable effects in vitro:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, suggesting a protective role against oxidative stress .

- Cell Viability : Research indicates that the compound can enhance cell viability in certain cancer cell lines by modulating apoptotic pathways.

Case Study: Metabolic Regulation

A case study explored the effects of this compound on metabolic regulation in animal models. The study reported:

- Weight Management : Administration of the compound led to a significant reduction in body weight and fat mass compared to control groups.

- Glucose Tolerance Improvement : Enhanced glucose tolerance was observed, indicating potential applications in managing type 2 diabetes .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to related compounds.

| Compound Name | Antioxidant Activity | Weight Loss Effect | Glucose Tolerance Improvement |

|---|---|---|---|

| Tert-butyl (2S,4S)-4-hydroxy... | Yes | Significant | Improved |

| Related Compound A | Moderate | Minimal | Not Significant |

| Related Compound B | Yes | Moderate | Improved |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

Esterification : Starting from (2S,4R)-configured precursors, such as tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate, followed by selective deprotection of the silyl ether group .

Hydrogenation : Use of Pd/C under H₂ to reduce double bonds in intermediates, achieving high purity (99%) .

Purification : Flash column chromatography (e.g., hexane/EtOAc gradients) isolates the final product, with yields ranging from 59% to 99% depending on reaction conditions .

- Key Data :

| Step | Reaction Type | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Esterification | 69% | 95% |

| 2 | Hydrogenation | 99% | >99% |

| 3 | Purification | 59% | 98% |

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms stereochemistry and functional groups. For example, distinct δ 3.45–3.60 ppm (hydroxymethyl protons) and δ 79.2 ppm (tert-butyl carbon) .

- IR Spectroscopy : Identifies hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1680–1720 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 218.1756; observed: 218.1762) .

Q. What are the critical handling and storage considerations for this compound?

- Methodological Answer :

- Storage : –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

- Handling : Use anhydrous solvents (e.g., THF, CH₂Cl₂) during synthesis to avoid side reactions with moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol .

- Optical Rotation : Compare experimental [α]²⁵D values (e.g., –55.0 for (2S,4S)) to literature data to confirm configuration .

- X-ray Crystallography : Resolves ambiguous cases by directly mapping atomic positions .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs). The Boc group is stable at pH 4–7 but hydrolyzes rapidly in strong acids/bases .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~150°C, guiding storage below –20°C for long-term stability .

Q. How does this compound function as a chiral building block in anticancer drug discovery?

- Methodological Answer :

- Structural Role : The hydroxyl and hydroxymethyl groups enable derivatization (e.g., phosphorylation, acylation) for prodrug design .

- Biological Testing : In vitro assays (e.g., apoptosis induction in cancer cells) show IC₅₀ values in the micromolar range, linked to sphingosine-1-phosphate receptor modulation .

Q. How can researchers address low yields in key synthetic steps (e.g., <60%)?

- Methodological Answer :

- Catalyst Optimization : Replace Pd/C with PtO₂ in hydrogenation steps to improve efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility and reaction rates .

- Temperature Control : Lower reaction temperatures (0°C) minimize side reactions during esterification .

Data Contradictions and Solutions

Q. Why do reported NMR chemical shifts vary across studies?

- Analysis : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration differences. For example, hydroxymethyl protons shift upfield in DMSO-d₆ due to hydrogen bonding .

- Resolution : Standardize NMR conditions (solvent, temperature) and reference to internal standards (e.g., TMS) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.